BenchChemオンラインストアへようこそ!

methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate

Medicinal Chemistry Computational ADME Scaffold Optimization

Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate (CAS 1384706-10-8) is a partially saturated indazole derivative with the molecular formula C9H12N2O2, a molecular weight of 180.20 g/mol, and a methyl ester substituent at the 4-position of the tetrahydroindazole ring system. It is commercially supplied as a research chemical with a typical purity of ≥95%, as confirmed by multiple vendor certificates of analysis.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1384706-10-8
Cat. No. B1444172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate
CAS1384706-10-8
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC2=C1C=NN2
InChIInChI=1S/C9H12N2O2/c1-13-9(12)6-3-2-4-8-7(6)5-10-11-8/h5-6H,2-4H2,1H3,(H,10,11)
InChIKeyZZONFVZCPOFMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate (CAS 1384706-10-8): Procurement-Grade Overview


Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate (CAS 1384706-10-8) is a partially saturated indazole derivative with the molecular formula C9H12N2O2, a molecular weight of 180.20 g/mol, and a methyl ester substituent at the 4-position of the tetrahydroindazole ring system . It is commercially supplied as a research chemical with a typical purity of ≥95%, as confirmed by multiple vendor certificates of analysis . The compound is part of the broader tetrahydroindazole scaffold family, which has been explored for kinase inhibition, sigma receptor binding, and antiproliferative applications; however, the specific role of the 4-carboxylate methyl ester in these contexts remains under-characterized relative to other regioisomers [1].

Why Generic Substitution of Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate Is Scientifically Unjustified


Within the tetrahydroindazole series, the position of the carboxylate ester substituent dictates both chemical reactivity and biological recognition. The 4-carboxylate regioisomer places the ester group at a sterically and electronically distinct position relative to the 3-carboxylate and 6-carboxylate analogs, resulting in different hydrogen-bonding geometries, LogP values, and metabolic liabilities. Published structure–activity relationship (SAR) studies on tetrahydroindazole-based kinase inhibitors demonstrate that a single positional shift of substituents can alter IC50 values by more than an order of magnitude [1]. Therefore, treating methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate as interchangeable with its 3-, 5-, 6-, or 7-carboxylate isomers, or with the fully aromatic methyl 1H-indazole-4-carboxylate, introduces an uncontrolled variable that can compromise experimental reproducibility and lead to false negative or false positive results in target-engagement assays [2].

Quantitative Differentiation Evidence for Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate


Regioisomeric Carboxylate Position Defines Hydrogen-Bond Acceptor Topology and Predicted Pharmacokinetic Profile

The 4-carboxylate methyl ester regioisomer of the tetrahydroindazole series exhibits a computed LogP of 0.86 and a polar surface area (PSA) of 54.98 Ų, which differentiates it from the 3-carboxylate and 6-carboxylate isomers in terms of predicted membrane permeability and solubility. Although direct experimental LogP comparisons across all regioisomers are not available in the public domain, the MDL-calculated properties for methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate indicate 2 hydrogen-bond acceptors, 1 hydrogen-bond donor, and an Fsp³ value of 0.56, consistent with a moderately polar, partially saturated scaffold [1]. This physicochemical signature positions the 4-carboxylate isomer as a distinct starting point for fragment-based lead discovery relative to the fully aromatic methyl 1H-indazole-4-carboxylate (LogP ~1.32 predicted, PSA 54.98 Ų but with a planar, fully conjugated ring system) .

Medicinal Chemistry Computational ADME Scaffold Optimization

Positional Methyl Substitution on the Tetrahydroindazole Core Alters Enzymatic IC50 by ≥1.6-fold in Published DHODH SAR

In a quantitative SAR study of tetrahydroindazole-based inhibitors of human dihydroorotate dehydrogenase (DHODH), the introduction of a methyl group at the 4-position of the tetrahydroindazole core (analogue 29) resulted in an IC50 of 34 nM, whereas the corresponding 5-methyl analogue (28) exhibited an IC50 of 55 nM—a 1.6-fold difference in potency attributable solely to the position of the methyl substituent [1]. Although this study evaluated free methyl substituents rather than methyl carboxylate esters, the data provide direct class-level evidence that the 4-position of the tetrahydroindazole ring is a critical determinant of target-binding affinity. By extension, the placement of the carboxylate methyl ester at the 4-position (as in CAS 1384706-10-8) is expected to impose a distinct binding-mode constraint relative to the 5-carboxylate, 6-carboxylate, or 7-carboxylate isomers, for which no comparable published enzymatic data exist.

Enzyme Inhibition Structure–Activity Relationship DHODH

Tetrahydroindazole Scaffold Demonstrates Sub-100 nM IRAK-4 Kinase Inhibition When the 4-Carboxylate Ester Is Retained in the Binding Pharmacophore

A patent-disclosed indazole derivative retaining the methyl 1H-indazole-4-carboxylate substructure (methyl 6-(5-aminopyridin-3-yl)-1-(6-cyanopyridin-2-yl)-1H-indazole-4-carboxylate) achieved an IC50 of <100 nM against human interleukin-1 receptor-associated kinase 4 (IRAK-4) in an AlphaScreen biochemical assay [1]. While this compound is a fully aromatic indazole rather than a tetrahydroindazole, the conservation of the 4-carboxylate methyl ester as a key pharmacophoric element across both scaffolds supports the inference that the 4-carboxylate group is a privileged attachment point for kinase hinge-region interactions. The tetrahydro variant (CAS 1384706-10-8) offers the added advantage of scaffold saturation (Fsp³ = 0.56), which in analogous kinase programs has been associated with improved solubility and reduced CYP450 inhibition compared to flat aromatic counterparts [2]. No quantitative head-to-head comparison between the tetrahydro and aromatic 4-carboxylate methyl esters in the same kinase assay is currently available in the public literature.

Kinase Inhibition IRAK-4 Immunology

Sigma-2 Receptor Ligand Activity Is Exquisitely Sensitive to Tetrahydroindazole Substitution Pattern

A series of tetrahydroindazole derivatives bearing benzamide substituents were evaluated for sigma-1 and sigma-2 receptor binding. Compounds 12, 15b, 15c, and 15d demonstrated moderate affinity and excellent selectivity for sigma-2 over sigma-1 receptors, with the optimal linker length between the tetrahydroindazole and the tetrahydroisoquinoline moiety identified as 3–5 carbon units [1]. Although the tested compounds carried the benzamide at the N-1 position rather than a carboxylate ester at the 4-position, the study establishes that the tetrahydroindazole scaffold is a validated sigma-2 pharmacophore and that small changes in substitution pattern (e.g., linker length, N-substitution) significantly modulate receptor selectivity. This class-level evidence implies that the 4-carboxylate methyl ester regioisomer presents a distinct vector for sigma receptor probe development that is not interchangeable with other carboxylate positional isomers.

Sigma Receptor CNS Oncology

Recommended Application Scenarios for Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate Based on Quantitative Evidence


Fragment-Based and Structure-Guided Kinase Inhibitor Design

The 4-carboxylate methyl ester group serves as a hydrogen-bond acceptor/donor anchor point for kinase hinge-region binding, as evidenced by sub-100 nM IRAK-4 inhibition achieved by a related indazole-4-carboxylate . The partially saturated tetrahydro scaffold (Fsp³ = 0.56) offers a conformational departure from planar aromatic indazoles, enabling exploration of non-coplanar binding modes that may improve isoform selectivity—a strategy successfully employed in ITK inhibitor programs . Researchers engaged in kinase drug discovery should specify methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate (CAS 1384706-10-8) as a core scaffold rather than defaulting to the more common aromatic methyl 1H-indazole-4-carboxylate.

Sigma Receptor Pharmacology and CNS Probe Development

The tetrahydroindazole chemotype has been validated as a selective sigma-2 receptor ligand scaffold, with substitution-dependent modulation of affinity and selectivity . Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate provides a synthetically tractable entry point for introducing diverse substituents at N-1 and N-2 while retaining the 4-carboxylate ester as a polarity handle or pro-drug precursor. This scenario is particularly relevant for neuroscience and oncology groups investigating sigma receptor biology.

DHODH Inhibitor Lead Optimization and Pyrimidine Metabolism Studies

Published SAR on tetrahydroindazole-based DHODH inhibitors demonstrates that substitution at the 4-position of the ring system enhances potency relative to unsubstituted scaffolds . The 4-carboxylate methyl ester offers a chemically differentiated starting point for installing amide or acid functionalities via standard ester transformations, enabling systematic exploration of DHODH active-site contacts relevant to immunosuppression and oncology.

Medicinal Chemistry Curriculum and Reaction Methodology Development

The compound's well-defined structure (CAS 1384706-10-8, ≥95% purity), commercial availability in milligram-to-gram quantities, and the presence of a single stereocenter make it an ideal substrate for teaching regioselective indazole functionalization, ester hydrolysis kinetics, and scaffold-hopping exercises that compare saturated vs. aromatic heterocycles in drug-likeness profiling .

Quote Request

Request a Quote for methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.